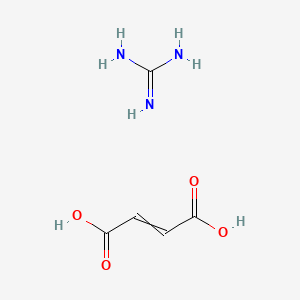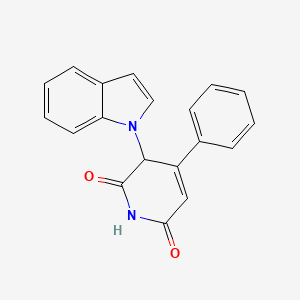
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- is a complex organic compound that features a pyridinedione core substituted with an indole and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyridinedione precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyridinedione-based molecules. Examples are:
- 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-methyl-
- 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-ethyl-
Uniqueness
What sets 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
61195-75-3 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-indol-1-yl-4-phenyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C19H14N2O2/c22-17-12-15(13-6-2-1-3-7-13)18(19(23)20-17)21-11-10-14-8-4-5-9-16(14)21/h1-12,18H,(H,20,22,23) |
InChI Key |
MVCZPBYPNDUPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=O)C2N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


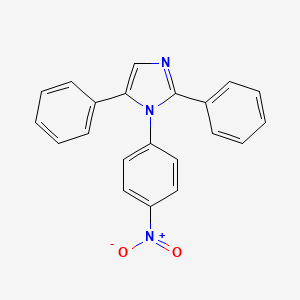
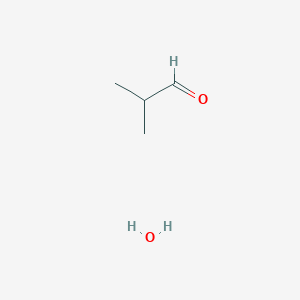

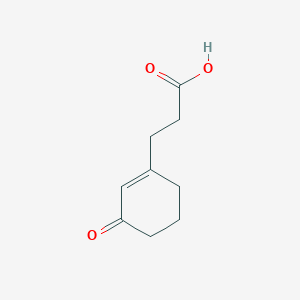
methyl}oxophosphanium](/img/structure/B14586250.png)
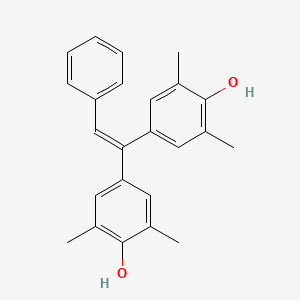

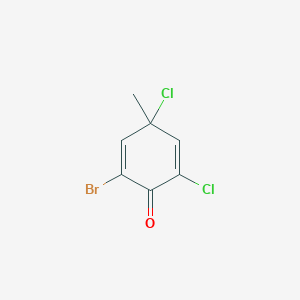

![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
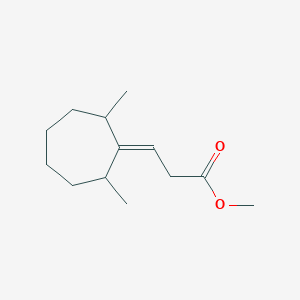
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
